molecular formula C20H24ClN3O5S B2415373 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride CAS No. 1215567-90-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride

Cat. No.: B2415373
CAS No.: 1215567-90-0
M. Wt: 453.94
InChI Key: NWUGLEPLTAKBGT-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[d]thiazole core substituted with methoxy groups and a morpholinoethyl group, which is further linked to a furan-2-carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carboxylic acids.

  • Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.

  • Substitution: Replacement of functional groups with other nucleophiles.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its potential as a bioactive compound in drug discovery and development.

  • Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

  • Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

. These compounds share the benzo[d]thiazole core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S.ClH/c1-25-14-5-6-15(26-2)18-17(14)21-20(29-18)23(19(24)16-4-3-11-28-16)8-7-22-9-12-27-13-10-22;/h3-6,11H,7-10,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUGLEPLTAKBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=CO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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